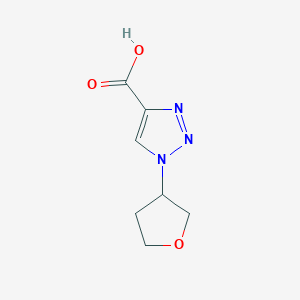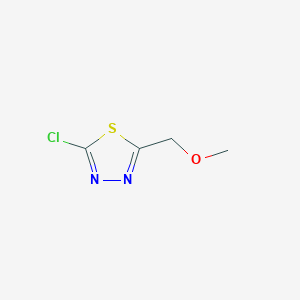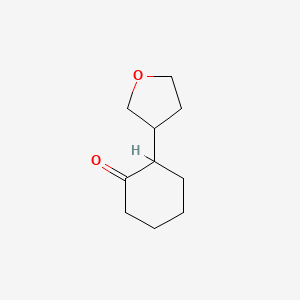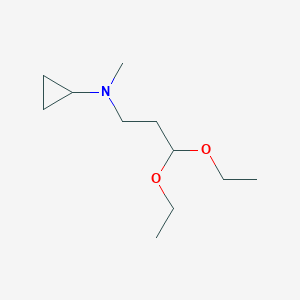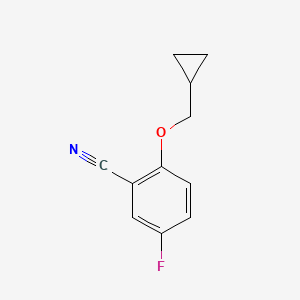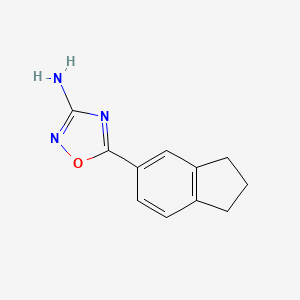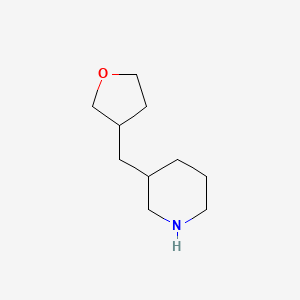
3-Chloro-5-fluoro-4-hydroxybenzoic acid
Overview
Description
3-Chloro-5-fluoro-4-hydroxybenzoic acid is a chemical compound with the CAS Number: 455-57-2. It has a molecular weight of 190.56 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H4ClFO3/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10/h1-2,10H, (H,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 219-221°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Antimicrobial Drugs : 3-Chloro-5-fluoro-4-hydroxybenzoic acid serves as a key intermediate in synthesizing antimicrobial 3-quinolinecarboxylic acid drugs. A practical synthesis method from 2,4-difluoro-3-chlororobenzoic acid, involving steps like nitration, esterification, and hydrolysis, achieved a 70% overall yield. This synthesis approach offers improved yield and controllable reaction conditions (Zhang et al., 2020).
Biocatalysis and Biochemical Reactions
- Enzymatic Hydroxylation Studies : Research on 3-Hydroxybenzoate 4-hydroxylase, an enzyme purified from Pseudomonas testosteroni, indicates that it catalyzes the transformation of 3-hydroxybenzoate to protocatechuate. This study also explored the enzyme's interaction with several analogues of 3-hydroxybenzoate, including this compound, as potential substrates (Michalover et al., 1973).
Plant Disease Control
- Developing Plant Protection Agents : Research on salicylic acid derivatives for plant disease resistance revealed that several fluorinated or chlorinated derivatives, including this compound, are effective in inducing plant defenses against pathogens. These derivatives are promising candidates for new plant protection agents due to their ability to induce systemic acquired resistance and pathogenesis-related proteins in plants (Silverman et al., 2005).
Environmental and Waste Treatment
- Degradation in Treated Effluents : A study focusing on the gamma irradiation-induced degradation of 3-chloro-4-hydroxybenzoic acid in biological treated effluent demonstrated that gamma irradiation leads to complete decomposition and partial mineralization of this compound. The research provides insights into the treatment of chlorinated aromatic compounds in waste management (Chu & Wang, 2016).
Mechanism of Action
Target of Action
The primary target of 3-Chloro-5-fluoro-4-hydroxybenzoic acid is the lactate receptor, GPR81 . This receptor plays a crucial role in adipose tissue where its stimulation leads to a decrease in triglyceride lipolysis .
Mode of Action
this compound acts as a selective agonist of the lactate receptor, GPR81 . By binding to this receptor, it triggers a series of biochemical reactions that result in the inhibition of triglyceride lipolysis .
Biochemical Pathways
The interaction of this compound with GPR81 affects the lipid metabolism pathway. Specifically, it inhibits the breakdown of triglycerides into glycerol and free fatty acids, a process known as lipolysis . This action can have downstream effects on energy metabolism and storage within the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of triglyceride lipolysis in adipose tissue . This can lead to changes in lipid metabolism and potentially influence body weight and energy balance.
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H315, H318, H335 indicating it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray .
Future Directions
3-Fluoro-4-hydroxybenzoic acid, a similar compound, may be used in the preparation of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4-n-alkoxy-3-fluorobenzoic acids. It may also be used in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which are potent KCa2/3 pan-inhibitors . This suggests potential future directions for the use of 3-Chloro-5-fluoro-4-hydroxybenzoic acid in similar applications.
Biochemical Analysis
Biochemical Properties
3-Chloro-5-fluoro-4-hydroxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as protocatechuate 3,4-dioxygenase, which is involved in the degradation of aromatic compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of small/intermediate conductance calcium-activated potassium channels (KCa2/3), which play a crucial role in maintaining the membrane potential and regulating cellular excitability . This modulation can lead to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall impact of this compound on cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern of this compound can affect its biological activity and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
3-chloro-5-fluoro-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRQCNONLNOPTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
455-57-2 | |
| Record name | 3-chloro-5-fluoro-4-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

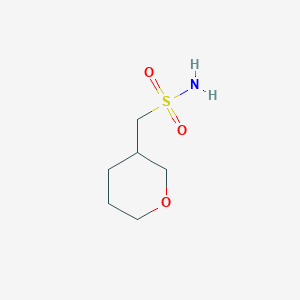

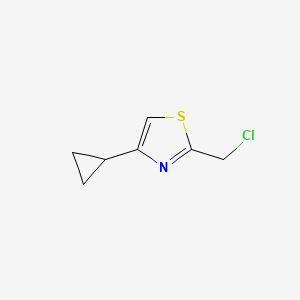
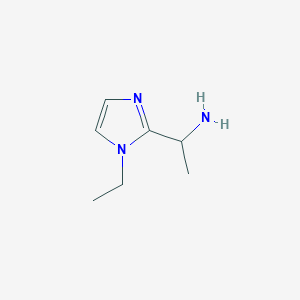
![1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane](/img/structure/B1428979.png)
![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1428981.png)
